2-Isopropylthiazol-5-amine

Description

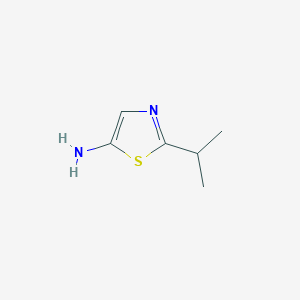

Structure

3D Structure

Propriétés

IUPAC Name |

2-propan-2-yl-1,3-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-4(2)6-8-3-5(7)9-6/h3-4H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKYZDVCEMOHEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Isopropylthiazol 5 Amine

Established Synthetic Pathways to 2-Isopropylthiazol-5-amine

The construction of this compound can be approached through several well-established synthetic routes. These pathways involve either the concurrent formation of the substituted ring system or the sequential functionalization of a pre-formed thiazole (B1198619) core.

The most prominent and versatile method for thiazole synthesis is the Hantzsch thiazole synthesis, first described in 1887. synarchive.com This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. chemhelpasap.combepls.com

To produce this compound, a plausible Hantzsch approach would involve the reaction between isothiobutyramide (to provide the 2-isopropyl group) and a three-carbon building block containing a halogen and a precursor to the 5-amino group. A suitable reactant for the C4-C5 fragment would be an α-halo-α-aminonitrile derivative or a related synthon. The initial nucleophilic attack by the sulfur atom of the thioamide on the halogenated carbon, followed by intramolecular cyclization and dehydration, yields the final thiazole ring. chemhelpasap.com

Another related classical approach is the Cook-Heilborn synthesis, which specifically produces 2-aminothiazole (B372263) derivatives from α-aminonitriles. researchgate.net These cyclization reactions form the cornerstone of thiazole chemistry, allowing for the direct assembly of the heterocyclic core with the desired substituents or their immediate precursors.

When direct incorporation of the 5-amino group during cyclization is not feasible, post-cyclization amination strategies can be employed on a pre-formed 2-isopropylthiazole (B97041) ring.

A common indirect method involves the electrophilic nitration of the thiazole ring, followed by reduction. The 2-isopropylthiazole core can be nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (NO₂), typically at the 5-position. masterorganicchemistry.com The resulting 5-nitro-2-isopropylthiazole can then be reduced to the target 5-amino group. This reduction is efficiently achieved using various methods, including catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst) or by using reducing metals such as iron, tin, or zinc in an acidic medium (e.g., HCl). masterorganicchemistry.com

A more sophisticated route for converting a carboxylic acid to an amine is the Curtius rearrangement. wikipedia.orgorganic-chemistry.org This pathway would begin with 2-isopropylthiazole-5-carboxylic acid. The carboxylic acid is first converted into an acyl azide (B81097), often using reagents like diphenylphosphoryl azide (DPPA) or by treating the corresponding acyl chloride with sodium azide. nrochemistry.comnih.gov Upon heating, the acyl azide undergoes a thermal rearrangement, losing nitrogen gas (N₂) to form an isocyanate intermediate. wikipedia.org This versatile intermediate can then be hydrolyzed with water or dilute acid to yield this compound through the decomposition of an unstable carbamic acid. organic-chemistry.orgnrochemistry.com This method is valued for its mild conditions and tolerance of various functional groups. nih.govscispace.com

The introduction of the isopropyl group at the C2 position of the thiazole ring is most efficiently accomplished by selecting the appropriate starting materials for the cyclization reaction.

The most direct and widely used strategy is the incorporation of the isopropyl moiety via the thioamide component in the Hantzsch synthesis. synarchive.comderpharmachemica.com By using isothiobutyramide as the N-C-S building block, the isopropyl group is directly installed at the 2-position of the resulting thiazole ring during the condensation reaction with the α-halocarbonyl component. This approach is highly efficient and regioselective, making it the preferred method for synthesizing 2-alkylthiazoles.

Advanced Synthetic Approaches and Process Optimization

In recent years, significant efforts have been directed towards developing more efficient, rapid, and environmentally benign methods for thiazole synthesis. These advanced approaches focus on process optimization through new energy sources and the development of novel catalysts.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of heterocyclic compounds like thiazoles. lew.rojusst.org The application of microwave irradiation to the Hantzsch thiazole synthesis has been shown to dramatically reduce reaction times from several hours under conventional heating to mere minutes. nih.govrjpbcs.com This rapid heating leads to higher reaction rates, often resulting in improved yields and cleaner product profiles with fewer side reactions. jusst.orgresearchgate.net The efficiency of microwave-assisted synthesis makes it a highly attractive green chemistry approach for the production of this compound and its derivatives. jusst.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis for 2-Aminothiazole Derivatives

| Reactants | Method | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Substituted Ketone, Thiourea, Iodine | Conventional (Reflux) | Ethanol | 8-10 hours | Lower Yields (Not Specified) | jusst.org |

| Substituted Ketone, Thiourea, Iodine | Microwave (170 W) | Ethanol | 5-15 minutes | High Purity, Good Yield | jusst.org |

| 2-Chloro-1-(imidazo[2,1-b]thiazol-5-yl)ethanone, N-Phenylthiourea | Conventional (Reflux) | Methanol | 8 hours | 72% | nih.gov |

| 2-Chloro-1-(imidazo[2,1-b]thiazol-5-yl)ethanone, N-Phenylthiourea | Microwave (90 °C) | Methanol | 30 minutes | 95% | nih.gov |

The development of novel catalysts has played a crucial role in optimizing thiazole synthesis, offering improved yields, milder reaction conditions, and greater substrate scope. A variety of catalysts have been explored for their ability to promote the necessary cyclization and condensation reactions.

Iodine is frequently used not only as a halogen source but also as a catalyst that facilitates the condensation in Hantzsch-type syntheses. rjpbcs.comnih.gov Heterogeneous catalysts, such as NaHSO₄-SiO₂, have been developed to enable solvent-free "green" syntheses, simplifying workup procedures and reducing environmental impact. rjpbcs.com

More recently, metal-free catalytic systems have gained attention. For instance, a one-pot synthesis of 2,5-disubstituted thiazoles has been developed using thionyl chloride (SOCl₂) and an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.orgresearchgate.net In this method, SOCl₂ acts as both an activating reagent for a carboxylic acid precursor and the source of the sulfur atom for the thiazole ring. acs.org The development of such diverse catalytic systems provides a flexible toolkit for chemists to efficiently synthesize complex thiazole derivatives like this compound under optimized conditions.

Table 2: Catalytic Systems for the Synthesis of 2,5-Disubstituted Thiazoles

| Catalyst/Reagent | Reactants | Method | Key Advantages | Reference |

|---|---|---|---|---|

| NaHSO₄-SiO₂ | Acetophenone, Thiourea | Microwave | Solvent-free, high yield, short reaction time | rjpbcs.com |

| Iodine | Ketone, Thiourea | Microwave | Efficient condensation, good yields | jusst.org |

| SOCl₂ / DBU | N-substituted α-amino acid | Conventional (Room Temp) | Metal-free, mild conditions, excellent yields | acs.orgresearchgate.net |

| p-Toluenesulfonic acid (p-TSA) | Alkyl 2-amino-2-thioxoacetate, Acyl hydrazide | Conventional | Acid-catalyzed regioselective cyclization | acs.org |

Chemical Reactivity and Derivatization Studies of this compound

The chemical identity of this compound is defined by two main reactive centers: the amine functionality at the 5-position and the thiazole ring itself. The isopropyl group at the 2-position generally exerts a minor electronic (electron-donating) and steric effect on the ring's reactivity.

The primary amine group at the 5-position is a key site for derivatization, behaving as a potent nucleophile. libretexts.orgmasterorganicchemistry.com

Nucleophilic Substitution: The lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic centers. While direct alkylation of 2-aminothiazoles can be challenging to control and may lead to mixtures of primary, secondary, and tertiary amines, these reactions are fundamentally important. libretexts.orgyoutube.com The reaction with alkyl halides, for instance, would proceed via an SN2 mechanism to yield more substituted amine derivatives.

Acylation: This is a common and high-yielding transformation for 2-aminothiazole derivatives. thieme-connect.demdpi.com The amine group reacts readily with acylating agents like acid chlorides and anhydrides to form stable amide derivatives. nih.govijcmas.com This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). The resulting amides are generally less nucleophilic than the starting amine, preventing over-acylation. mdpi.com

Table 1: Representative Acylation Reactions for 2-Aminothiazole Scaffolds This table illustrates general acylation reactions applicable to the 2-aminothiazole core structure, from which the reactivity of this compound can be inferred.

| Acylating Agent | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Chloroacetyl chloride | DMF, reflux | N-(thiazol-5-yl)acetamide derivative | mdpi.comijcmas.com |

| Acetic anhydride | Solvent-free | N-acetylated thiazole | mdpi.com |

| Benzoyl chloride | Base (e.g., Pyridine) | N-benzoyl thiazole derivative | mdpi.com |

Oxidation: Information regarding the specific oxidation of the amine functionality on 2-aminothiazole derivatives is not extensively detailed in the provided context. Generally, primary amines can be oxidized to various products, including nitroso, nitro, or hydroxylamine (B1172632) compounds, depending on the oxidant and reaction conditions.

The thiazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. However, the 2-amino group is a strong activating group, directing incoming electrophiles to specific positions on the ring. Halogenation, for example, is a known modification for 2-aminothiazoles, typically occurring at the 5-position. jocpr.com Since the target compound is already substituted at positions 2 and 5, further substitution on the ring would likely target the C4 position, although this can be sterically hindered and less reactive. The halogenated derivatives can then serve as intermediates for further functionalization through nucleophilic substitution or metal-catalyzed cross-coupling reactions. jocpr.com

The 2-aminothiazole core is a valuable building block for synthesizing more complex, fused, or linked heterocyclic systems. The amine group is often the key reactive handle for constructing these hybrid structures.

Triazoles: The formation of triazole-containing hybrids can be achieved through various synthetic routes. For instance, the amine functionality could be diazotized and subsequently reacted with active methylene (B1212753) compounds to form precursors that can cyclize into a triazole ring. uobaghdad.edu.iq Another common method is the copper-catalyzed azide-alkyne cycloaddition (click chemistry), where the amine could be functionalized with either an azide or an alkyne group to participate in the reaction. mdpi.comnih.gov

Oxadiazoles: 1,3,4-oxadiazoles are frequently synthesized from hydrazide intermediates. nih.govmdpi.comniscpr.res.inresearchgate.net To incorporate an oxadiazole moiety, this compound would first need to be converted into a corresponding carboxylic acid and then to an acid hydrazide. This hydrazide can then be cyclized with various reagents, such as carboxylic acids or cyanogen (B1215507) bromide, to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. niscpr.res.innih.gov

Pyrimidines: The amine group of 2-aminothiazoles can act as a dinucleophile in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to construct a pyrimidine (B1678525) ring. bu.edu.eg This approach leads to the formation of fused thiazolo[5,4-d]pyrimidine (B3050601) systems, which are of significant interest in medicinal chemistry. nih.gov The reaction typically involves the initial formation of an enamine intermediate, followed by intramolecular cyclization and dehydration.

Table 2: General Strategies for Hybrid Heterocycle Formation from Amines This table outlines common synthetic pathways for constructing complex heterocycles, starting from an amine functionality like that in this compound.

| Target Heterocycle | Key Intermediate/Reagent | Synthetic Approach | Reference |

|---|---|---|---|

| 1,2,3-Triazole | Azide or Alkyne functionality | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | mdpi.comnih.gov |

| 1,3,4-Oxadiazole | Acid Hydrazide | Cyclization with carboxylic acids or cyanogen bromide | niscpr.res.innih.gov |

| Pyrimidine | 1,3-Dicarbonyl compounds | Condensation and cyclization | bu.edu.egnih.gov |

Spectroscopic and Advanced Structural Elucidation of 2 Isopropylthiazol 5 Amine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a detailed portrait of the molecular structure can be assembled.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. For 2-Isopropylthiazol-5-amine, four distinct proton signals are predicted. The hydrogens of the primary amine group (-NH₂) typically appear as a broad singlet, and their chemical shift can vary depending on solvent and concentration libretexts.orgopenstax.org. The signal can also undergo deuterium exchange upon addition of D₂O, causing it to disappear from the spectrum, which is a useful method for its identification libretexts.orgopenstax.org.

The isopropyl group gives rise to two signals: a septet for the single methine (-CH) proton, resulting from coupling to the six equivalent methyl protons, and a doublet for the six methyl (-CH₃) protons, which are coupled to the single methine proton. The thiazole (B1198619) ring possesses a single proton at the C4 position, which is expected to appear as a singlet due to the absence of adjacent protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -C(CH₃)₂ | ~1.3 | Doublet | ~7.0 | 6H |

| -CH(CH₃)₂ | ~3.1 | Septet | ~7.0 | 1H |

| -NH₂ | Variable (Broad) | Singlet | N/A | 2H |

| Thiazole C4-H | ~6.5 - 7.0 | Singlet | N/A | 1H |

Carbon-13 (¹³C) NMR Analysis

A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. For this compound, five distinct signals are anticipated, corresponding to the five carbon atoms in non-equivalent environments. Carbons attached to electronegative atoms like nitrogen and sulfur are deshielded and appear at higher chemical shifts (downfield) youtube.comoregonstate.educompoundchem.comlibretexts.org. The quaternary carbon (C2) of the thiazole ring, being bonded to both sulfur and nitrogen, is expected to be the most downfield among the ring carbons. The carbons of the isopropyl group will appear in the aliphatic region (upfield).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₂ | ~23 |

| -CH(CH₃)₂ | ~30 |

| Thiazole C4 | ~120 - 130 |

| Thiazole C5 | ~135 - 145 |

| Thiazole C2 | ~160 - 170 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC)

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a cross-peak would be expected between the septet of the isopropyl -CH proton and the doublet of the -CH₃ protons, confirming their connectivity. No other cross-peaks would be anticipated, consistent with the isolated nature of the thiazole C4-H and the amine protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. The HSQC spectrum would show correlations between:

The isopropyl -CH septet and its corresponding ¹³C signal.

The isopropyl -CH₃ doublet and its corresponding ¹³C signal.

The thiazole C4-H singlet and the C4 carbon signal. This allows for the unequivocal assignment of the protonated carbons in the molecule.

Variable-Temperature NMR Studies for Conformational Analysis

Variable-temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes or restricted rotation. researchgate.net For molecules with amine groups adjacent to aromatic rings or bulky substituents, rotation around single bonds can be hindered, leading to broadened NMR signals at room temperature. researchgate.net In the case of this compound, VT-NMR could be used to probe the rotational barrier around the C5-NH₂ bond. At lower temperatures, the rotation might slow down sufficiently on the NMR timescale to potentially resolve separate signals for the two amine protons if they become diastereotopic. Similarly, rotation around the C2-isopropyl bond could be investigated, although this is generally expected to have a lower rotational barrier. Such studies provide valuable insight into the molecule's conformational dynamics and preferred spatial arrangements. nih.goviu.edu.sa

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to display several key absorption bands.

The primary amine (-NH₂) group is a key feature. It typically shows two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. openstax.orgorgchemboulder.com A broad N-H bending vibration is also expected around 1650-1580 cm⁻¹. orgchemboulder.com The aliphatic isopropyl group would produce C-H stretching absorptions just below 3000 cm⁻¹. The thiazole ring, being aromatic, would exhibit C-H stretching above 3000 cm⁻¹ and characteristic C=C and C=N ring stretching vibrations in the 1600-1450 cm⁻¹ region.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 (two bands) | Medium |

| C-H Stretch (aromatic) | Thiazole Ring | > 3000 | Medium-Weak |

| C-H Stretch (aliphatic) | Isopropyl Group | < 3000 | Strong |

| N-H Bend | Primary Amine | 1580 - 1650 | Medium-Strong |

| C=N and C=C Stretch | Thiazole Ring | 1450 - 1600 | Medium-Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1335 | Strong |

Mass Spectrometry for Molecular Characterization

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features. The molecular formula of this compound is C₆H₁₀N₂S, giving it a molecular weight of approximately 142.22 g/mol .

According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with this compound. libretexts.org The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 142.

A primary fragmentation pathway would likely involve the alpha-cleavage of the isopropyl group. Loss of a methyl radical (•CH₃, 15 Da) would result in a prominent fragment ion at m/z = 127. This fragment would be stabilized by resonance involving the thiazole ring. Further fragmentation of the thiazole ring itself would also be expected.

| m/z Value | Predicted Fragment | Description |

|---|---|---|

| 142 | [C₆H₁₀N₂S]⁺ | Molecular Ion (M⁺) |

| 127 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group |

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and conformational geometry, offering an unparalleled view of the molecule's structure at the atomic level. While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, this section will outline the principles of the technique and the type of detailed structural insights that would be gained from a successful X-ray crystallographic analysis of this compound.

The foundational principle of X-ray crystallography involves irradiating a single, well-ordered crystal of the target compound with a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted, creating a unique pattern of spots of varying intensities. This diffraction pattern is a direct consequence of the regular, repeating arrangement of molecules within the crystal.

The process of determining a crystal structure can be broken down into several key stages:

Crystallization: The first and often most challenging step is to grow a high-quality single crystal of this compound. This typically involves dissolving the purified compound in a suitable solvent and then slowly inducing crystallization by methods such as solvent evaporation, cooling, or vapor diffusion. The goal is to produce a crystal that is of sufficient size and has a highly ordered internal structure.

Data Collection: The single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then rotated while being irradiated with monochromatic X-rays. A detector records the positions and intensities of the diffracted X-ray beams from numerous different crystal orientations.

Structure Solution and Refinement: The collected diffraction data is then used to calculate an electron density map of the molecule. This map reveals the positions of the atoms within the crystal's unit cell, the basic repeating unit of the crystal lattice. Through a process of computational refinement, a three-dimensional model of the molecule is built that best fits the experimental data.

A successful X-ray crystallographic study of this compound would yield a wealth of precise structural information. This data is typically presented in a table of crystallographic parameters. Below is a hypothetical data table illustrating the kind of information that would be obtained.

| Crystallographic Parameter | Hypothetical Value for this compound |

| Chemical Formula | C6H10N2S |

| Formula Weight | 142.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 819.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.152 |

| Absorption Coefficient (mm⁻¹) | 0.35 |

| F(000) | 304 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 5600 |

| Independent reflections | 1850 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.050, wR2 = 0.135 |

| R indices (all data) | R1 = 0.065, wR2 = 0.150 |

From this data, a detailed three-dimensional model of the this compound molecule could be visualized. This would definitively establish the planarity of the thiazole ring, the precise bond lengths between all atoms (e.g., C-S, C-N, C-C), and the bond angles that define the molecule's geometry. Furthermore, the conformation of the isopropyl group relative to the thiazole ring would be unambiguously determined. Intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate how the molecules pack together in the solid state, would also be revealed. This comprehensive structural understanding is crucial for rationalizing the compound's physical and chemical properties and for informing its potential applications.

Computational and Theoretical Investigations of 2 Isopropylthiazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in computational chemistry for predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing deep insights into its stability and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For 2-Isopropylthiazol-5-amine, a DFT analysis would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms, representing the molecule's lowest energy state.

From this optimized structure, a wealth of information could be derived:

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy, which are crucial for predicting the spontaneity of reactions involving the compound.

Spectroscopic Properties: Predictions of vibrational frequencies (FT-IR), and NMR chemical shifts (¹H and ¹³C NMR) can be calculated to aid in the experimental characterization of the molecule.

Electrostatic Potential Maps (MEP): These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting a molecule's chemical reactivity and electronic properties.

HOMO: Represents the orbital from which the molecule is most likely to donate electrons. For this compound, the HOMO would likely be localized around the electron-rich amino group and the thiazole (B1198619) ring.

LUMO: Represents the orbital to which the molecule is most likely to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited, which influences its color and photochemical properties.

| Parameter | Theoretical Significance for this compound |

| HOMO Energy | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, translating complex wavefunctions into the familiar language of Lewis structures (bonds, lone pairs, and atomic charges). For this compound, NBO analysis would quantify:

Hybridization: The spd composition of atomic orbitals used to form bonds.

Charge Distribution: The natural population analysis (NPA) charge on each atom, offering a more robust measure than other methods.

Molecular Dynamics (MD) Simulations for Dynamic Interactions and Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into their dynamic behavior and conformational flexibility. An MD simulation of this compound, typically placed in a simulated solvent like water, would reveal:

Conformational Sampling: How the molecule flexes and what shapes (conformations) it prefers to adopt. This is particularly relevant for the rotatable bonds of the isopropyl group.

Solvent Interactions: The formation and dynamics of hydrogen bonds between the amine group and surrounding water molecules.

Molecular Docking Studies for Receptor Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is central to drug discovery for predicting how a potential drug might interact with its biological target.

If a protein target were identified for this compound, molecular docking would:

Predict Binding Pose: Determine the most likely three-dimensional orientation of the compound within the protein's active site.

Estimate Binding Affinity: Calculate a "docking score," which is an estimation of the binding free energy. A lower score generally indicates a stronger, more favorable interaction.

Identify Key Interactions: Visualize the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex.

In Silico Prediction of Pharmacological and Toxicological Profiles

In silico tools use computational models to predict a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as its potential biological activities. These predictions are vital in early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles and to flag potential safety issues.

For this compound, a typical in silico ADMET profile would predict parameters such as:

| ADMET Property | Predicted Parameter | Importance |

| Absorption | Human Intestinal Absorption (HIA), Caco-2 permeability | Predicts how well the compound is absorbed into the bloodstream after oral administration. |

| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) | Determines where the compound goes in the body and how much is free to interact with targets. |

| Metabolism | Cytochrome P450 (CYP) enzyme inhibition/substrate potential | Predicts how the compound is broken down and its potential for drug-drug interactions. |

| Excretion | Total clearance | Indicates how quickly the compound is removed from the body. |

| Toxicity | Ames test for mutagenicity, hERG inhibition (cardiotoxicity), hepatotoxicity | Flags potential for genetic damage, heart problems, or liver damage. |

These models are typically based on Quantitative Structure-Activity Relationships (QSAR), which correlate a compound's structural features with its observed biological or toxicological effects. While no specific data exists for this compound, related 2-aminothiazole (B372263) derivatives have been subjected to such analyses, suggesting it would be a viable candidate for these predictive models.

Biological Activities and Pharmacological Potential of 2 Isopropylthiazol 5 Amine and Its Derivatives

Investigations into Antimicrobial Properties

Derivatives of 2-aminothiazole (B372263) are noted for their broad-spectrum antimicrobial activities, which have been a subject of significant research interest. scholarsresearchlibrary.comresearchgate.net The versatility of the thiazole (B1198619) nucleus allows for chemical modifications that have yielded compounds with potent efficacy against diverse microbial pathogens, including bacteria, fungi, mycobacteria, and parasites. scholarsresearchlibrary.com

Antibacterial Efficacy Against Diverse Bacterial Strains (Gram-positive and Gram-negative)

Thiazole derivatives have demonstrated significant potential as antibacterial agents, with various studies confirming their efficacy against both Gram-positive and Gram-negative bacteria. nih.govulster.ac.ukmdpi.commdpi.com A study on 5-methylthiazole (B1295346) based thiazolidinones revealed broad-spectrum activity, with Minimum Inhibitory Concentrations (MICs) against tested strains ranging from 26.3 to 378.5 µM. mdpi.com In this series, Escherichia coli was identified as the most sensitive bacterium, and several derivatives exhibited greater potency than the standard antibiotics ampicillin (B1664943) and streptomycin. mdpi.com

Other research has highlighted the effectiveness of specific derivative classes. For instance, thiazolyl-thiourea derivatives have shown promising results against staphylococcal species, with MIC values reported to be between 4 and 16 μg/mL. mdpi.com In contrast, a series of N-oxazolyl- and N-thiazolylcarboxamides displayed lower activity against Gram-positive bacteria, with MICs in the range of 31.25 to 62.5 µM. mdpi.com The antibacterial activity of these compounds is often influenced by the nature and position of substituents on the thiazole and associated rings. mdpi.com

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound Class | Bacterial Strains Tested | Observed Activity (MIC) | Reference |

|---|---|---|---|

| 5-Methylthiazole based thiazolidinones | S. aureus, M. flavus, L. monocytogenes (Gram+), E. coli, P. aeruginosa, En. cloacae (Gram-) | 26.3–378.5 µM | mdpi.com |

| Thiazolyl-thiourea derivatives | S. aureus, S. epidermidis | 4–16 µg/mL | mdpi.com |

| N-thiazolylcarboxamides | Gram-positive bacteria | 31.25–62.5 µM | mdpi.com |

Antifungal Spectrum of Activity

The antifungal potential of thiazole derivatives has been well-documented against a range of pathogenic fungi. nih.gov Research into 5-methylthiazole based thiazolidinones showed that all tested compounds possessed antifungal properties, with a majority demonstrating superior activity compared to the standard drug ketoconazole. mdpi.com The study also identified that substituents such as 4-chloro, 2,5-dimethoxy, 2,6-dichloro, and 3-bromo enhanced the antifungal action. mdpi.com

Similarly, a series of novel benzothiazole (B30560) derivatives designed as inhibitors of N-Myristoyltransferase (NMT) displayed a broad antifungal spectrum. rsc.org One particular compound from this series, 6m, was effective against a wide range of pathogens, including systemic fungi like Cryptococcus neoformans and Candida glabrata, and various dermatophytes. rsc.org Its activity against C. neoformans and C. glabrata was reported to be higher than that of fluconazole (B54011). rsc.org Other studies have reported on 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones, which were tested against seven types of agricultural fungi, with some of the newly synthesized compounds showing high fungicidal effects. mdpi.com However, some N-thiazolylcarboxamides exhibited only low-level activity against Candida albicans, Lichtheimia corymbifera, and Trichophyton interdigitale. mdpi.com

Table 2: Antifungal Spectrum of Selected Thiazole Derivatives

| Compound Class | Fungal Strains Tested | Key Findings | Reference |

|---|---|---|---|

| 5-Methylthiazole based thiazolidinones | Various pathogenic fungi | Majority showed better activity than ketoconazole. | mdpi.com |

| Benzothiazole derivatives (NMT inhibitors) | C. neoformans, C. glabrata, dermatophytes | Compound 6m showed broad-spectrum activity, higher than fluconazole against some strains. | rsc.org |

| 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | Seven agricultural fungi | Exhibited significant fungicidal effects. | mdpi.com |

| N-thiazolylcarboxamides | C. albicans, L. corymbifera, T. interdigitale | Low activity observed (MIC: 31.25–62.5 µM). | mdpi.com |

Anti-tubercular Activity against Mycobacterium Strains

The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new anti-tubercular agents, with thiazole derivatives showing considerable promise. nih.govunila.ac.id A significant study found that certain N-thiazolylcarboxamides and their oxazole (B20620) isosteres demonstrated high activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains, with the best-performing compound having a MIC of 3.13 µg/mL against the H37Ra strain. nih.govmdpi.com These compounds were also active against other mycobacteria, such as M. avium and M. kansasii. mdpi.com

In other research, an amino-benzothiazole scaffold was identified with potent bactericidal activity against both replicating and non-replicating forms of M. tuberculosis. nih.gov Furthermore, a series of thiazolyl coumarin (B35378) derivatives were evaluated, with the most active compound showing MIC values between 31.25 and 62.5 μg/mL against the H37Rv strain. unila.ac.id Another study reported a 4-amino-1,2,4-triazole-3-thiol (B7722964) derivative with strong activity against both H37Rv (MIC 5.5 µg/mL) and MDR strains (MIC 11 µg/mL) of M. tuberculosis. mdpi.com

Anti-parasitic Activity (e.g., Anti-trypanosomal)

Thiazole-containing compounds and structurally related molecules have been investigated for their activity against various parasites. nih.gov For instance, 2-substituted 6-nitro- and 6-amino-benzothiazoles were tested for antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.net Two of the synthesized derivatives showed specific activity against all stages of the parasite's life cycle. researchgate.net

Research on other structurally related compounds has also yielded positive results. Thymol (2-isopropyl-5-methylphenol) demonstrated in vitro activity against Trypanosoma brucei, the causative agent of trypanosomiasis, with a half-maximal inhibitory concentration (IC50) of 0.11 μg/mL. nih.gov Additionally, Thymoquinone (2-isopropyl-5-methyl-1,4-benzoquinone) was found to be effective against Leishmania major, with half-maximal effective concentrations (EC50) of 2.62 µM against the promastigote stage and 17.52 µM against the amastigote stage. nih.gov

Research on Antineoplastic and Cytotoxic Effects

In addition to their antimicrobial properties, thiazole derivatives have been a focus of cancer research due to their demonstrated cytotoxic and antiproliferative effects against various cancer cell lines. researchgate.netnih.gov

In Vitro Antiproliferative Studies on Cancer Cell Lines

Numerous in vitro studies have confirmed the potential of thiazole derivatives as anticancer agents. mdpi.commdpi.comnih.gov A series of 2-amino, 5-nitrothiazole (B1205993) derivatives were tested against the MDA-MB-231 human breast cancer cell line. cttjournal.com One of these derivatives exhibited a significant cytotoxic effect at a concentration of 100 μM/L after 72 hours of incubation, while others inhibited cell migration. cttjournal.com

In another study, 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were evaluated against several human carcinoma cell lines, including HeLa (cervical), HT-29 (colon), MCF-7 (breast), and HepG-2 (liver). nih.gov Three of the synthesized compounds were found to have potent antiproliferative activity across all the tested cell lines. nih.gov Furthermore, a thiazole derivative, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide (BF1), when complexed with polymeric carriers, showed enhanced cytotoxicity towards HepG2, C6 rat glioma, T98G human glioblastoma, and HL-60 human promyelocytic leukemia cells. cytgen.comresearchgate.net Derivatives of 2-amino-thiazole-5-carboxylic acid phenylamide, designed based on the structure of the cancer drug dasatinib, also showed high antiproliferative potency against human K563 leukemia cells. nih.gov

Table 3: In Vitro Antiproliferative Activity of Thiazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 2-Amino, 5-nitrothiazole derivative | MDA-MB-231 (Breast) | Significant cytotoxic effect at 100 µM/L. | cttjournal.com |

| 5-(4-Methyl-benzylidene)-thiazolidine-2,4-diones | HeLa (Cervical), HT-29 (Colon), MCF-7 (Breast), HepG-2 (Liver) | Potent antiproliferative activity. | nih.gov |

| BF1 complexed with polymeric carriers | HepG2 (Liver), C6 (Glioma), T98G (Glioblastoma), HL-60 (Leukemia) | Enhanced cytotoxicity compared to the compound alone. | cytgen.com |

| 2-Amino-thiazole-5-carboxylic acid phenylamides | K563 (Leukemia) | High antiproliferative potency, comparable to dasatinib. | nih.gov |

| 2-aminomethyl phenothiazine (B1677639) (PTZ-NH2) | BT-474 (Breast) | Cytotoxic effect with an IC50 of 55 μM. | nih.gov |

Exploration of Apoptosis Induction and Cell Cycle Modulation

Derivatives of the 2-aminothiazole scaffold have been identified as potent inducers of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a key target in anticancer therapy. mdpi.com Research into novel 2-amino-5-benzylthiazole derivatives has demonstrated their ability to trigger apoptotic pathways in human leukemia cells. ukrbiochemjournal.orgukrbiochemjournal.org These compounds were found to induce the cleavage of Poly (ADP-ribose) polymerase 1 (PARP1) and caspase-3, both of which are central events in the execution phase of apoptosis. ukrbiochemjournal.orgukrbiochemjournal.org

The mechanism of action involves the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. ukrbiochemjournal.org Studies showed that these thiazole derivatives decreased the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic Bim protein. ukrbiochemjournal.orgukrbiochemjournal.org Furthermore, an increase in the mitochondrion-specific endonuclease G (EndoG) was observed, suggesting the involvement of the mitochondrial pathway of apoptosis. ukrbiochemjournal.orgukrbiochemjournal.org These derivatives were shown to cause DNA single-strand breaks and subsequent fragmentation in leukemia cells, a hallmark of apoptosis, without directly binding to or intercalating with DNA. ukrbiochemjournal.orgukrbiochemjournal.org

Similarly, hybrid compounds combining 5-Aminosalicylic acid and thiazolin-4-one entities have shown effective cytotoxic effects against various cancer cell lines. researchgate.net The molecular mechanism for these hybrids involves the induction of DNA damage, which leads to cell cycle arrest, primarily in the G2/M phase. researchgate.net This cell cycle perturbation is followed by the induction of apoptosis, confirmed by annexin-V staining and the activation of caspases. researchgate.net The investigation of 5-ene-2-arylaminothiazol-4(5H)-ones in breast cancer cells also confirmed their ability to induce apoptosis. mdpi.com

Table 1: Effects of Thiazole Derivatives on Apoptosis and Cell Cycle Markers

| Derivative Class | Cell Line(s) | Key Findings | Citations |

|---|---|---|---|

| 2-Amino-5-benzylthiazoles | Human leukemia cells | Induced PARP1 and caspase-3 cleavage; Decreased Bcl-2, Increased Bim and EndoG; Caused DNA fragmentation. | ukrbiochemjournal.org, ukrbiochemjournal.org |

| 5-Aminosalicylate-4-thiazolinone hybrids | Panel of 7 cancer cell lines | Induced DNA damage; Caused cell cycle arrest in G2/M phase; Induced apoptosis via caspase activation. | researchgate.net |

| 5-Ene-2-arylaminothiazol-4(5H)-ones | Breast cancer cells (MCF-7) | Confirmed induction of apoptosis. | mdpi.com |

Studies on Anti-inflammatory Responses

The 2-aminothiazole core is a prominent feature in compounds investigated for anti-inflammatory activity. mdpi.com The anti-inflammatory properties of these derivatives are believed to stem from mechanisms such as the inhibition of cyclooxygenase (COX) enzymes. researchgate.net A notable example is N-cyclooctyl-5-methylthiazol-2-amine hydrobromide (KHG26700), which has been studied for its effects on lipopolysaccharide (LPS)-induced inflammation in microglial cells. nih.gov Microglial activation is a key component of neuroinflammation. nih.gov

KHG26700 was found to significantly reduce the expression of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Its mechanism is linked to the attenuation of the nucleotide-binding and oligomerization domain-like receptor containing a pyrin domain 3 (NLRP3) inflammasome. nih.govnih.gov The compound suppressed LPS-induced increases in NLRP3 levels and also inhibited the activation of nuclear factor kappa-B (NF-κB), a critical transcription factor in the inflammatory response. nih.gov Additionally, KHG26700 was shown to downregulate LPS-enhanced levels of reactive oxygen species (ROS), lipid peroxidation, and nitric oxide, indicating that its anti-inflammatory effects may be partly due to the regulation of the NLRP3-mediated signaling pathway. nih.gov

Studies on other 2-amino benzothiazole derivatives have also confirmed their anti-inflammatory potential. In structure-activity relationship (SAR) studies, it was observed that substituting the benzothiazole ring system with electron-withdrawing groups, such as chloro at the 5-position or methoxy (B1213986) at the 4 or 6-position, resulted in enhanced anti-inflammatory activity when compared to a standard drug like diclofenac (B195802) sodium in a carrageenan-induced paw edema model. researchgate.net

Table 2: Anti-inflammatory Activity of Thiazole Derivatives

| Compound/Derivative | Model System | Key Anti-inflammatory Effects | Citations |

|---|---|---|---|

| N-cyclooctyl-5-methylthiazol-2-amine hydrobromide (KHG26700) | LPS-treated BV-2 microglial cells | Attenuated expression of TNF-α, IL-1β, IL-6; Suppressed NLRP3 inflammasome and NF-κB activation; Downregulated ROS and nitric oxide. | nih.gov, nih.gov |

| 5-Chloro-1,3-benzothiazole-2-amine | Carrageenan-induced mice paw edema | Showed potent anti-inflammatory activity comparable to diclofenac sodium. | researchgate.net |

| 6-Methoxy-1,3-benzothiazole-2-amine | Carrageenan-induced mice paw edema | Demonstrated significant anti-inflammatory activity. | researchgate.net |

Exploration of Central Nervous System (CNS) Activities

Derivatives of thiazole have been explored for a range of activities within the central nervous system, demonstrating potential as scaffolds for developing novel therapeutic agents. nih.govmdpi.com

The thiazole nucleus is a key structural component in various compounds synthesized and evaluated for anticonvulsant properties. researchgate.net Novel series of 3-aryl amino-4-aryl-5-imino-Δ²-1,2,4-thiadiazolines and thiazole-bearing 4-thiazolidinones have been assessed for their ability to protect against seizures in established preclinical models. nih.govmdpi.com

The primary screening models used are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) induced seizure tests in mice. nih.govmdpi.com The MES model is considered an indicator of activity against generalized tonic-clonic seizures, while the scPTZ model helps identify agents that may be effective against absence seizures. mdpi.com In one study, a series of 2-(4-methylthiazole-2-ylamino)-1-(substitutedphenyl)-3-phenylpropane-1-one derivatives were screened using the MES method, with several compounds showing moderate effects against seizures when compared to the standard drug phenytoin. researchgate.net Another study on 3-aryl amino-4-aryl-5-imino-Δ²-1,2,4-thiadiazolines found that while most tested compounds showed protection in the MES test, only one was active in the scPTZ model. nih.gov

Table 3: Anticonvulsant Screening of Thiazole Derivatives

| Derivative Class | Animal Model(s) | Outcome | Citations |

|---|---|---|---|

| 3-Aryl amino-4-aryl-5-imino-Δ²-1,2,4-thiadiazolines | MES and scPTZ in mice | Most compounds showed protection against MES-induced seizures; one compound was active in the scPTZ test. | nih.gov |

| 2-(4-Methylthiazole-2-ylamino)-1-(substitutedphenyl)-3-phenylpropane-1-ones | MES in mice | Several compounds demonstrated moderate anticonvulsant effects compared to phenytoin. | researchgate.net |

| Thiazole-bearing 4-Thiazolidinones | MES and scPTZ in mice | Compounds were evaluated for activity in standard seizure models. | mdpi.com |

The modulation of neurotransmitter systems, particularly the dopaminergic system, is a key strategy for treating CNS disorders like Parkinson's disease and schizophrenia. nih.gov Dopamine (B1211576) agonists, especially those targeting the D2 receptor, are effective in managing symptoms of these conditions. mdpi.comnih.gov While direct studies on 2-isopropylthiazol-5-amine as a dopamine agonist are limited, its structural analogues and other thiazole-containing compounds have been investigated within this context.

The development of dual-action ligands that target multiple receptors, such as both dopamine D2 and serotonin (B10506) 5-HT1A receptors, represents an advanced therapeutic approach. nih.gov Aripiprazole, a well-known atypical antipsychotic, functions as a partial agonist at both D2 and 5-HT1A receptors. nih.gov The rationale for this dual-target strategy is to combine the therapeutic benefits of D2 receptor modulation with the effects of 5-HT1A receptor activity, which can help regulate psychoemotional and cognitive functions. nih.gov The design of novel molecules often incorporates heterocyclic scaffolds like thiazole to achieve the desired pharmacological profile for CNS targets. nih.gov This suggests the potential for developing thiazole-based analogues that could function as dopamine receptor agonists or modulators, possibly with a multi-receptor profile. nih.gov

Enzyme Inhibition Studies (General and Specific Targets)

Thiazole derivatives have been extensively studied as inhibitors of various enzymes, highlighting their potential as therapeutic agents. mdpi.comnih.gov A study investigating 2-amino thiazole derivatives identified potent inhibitors for several metabolic enzymes. nih.gov Specifically, 2-amino-4-(4-chlorophenyl)thiazole was a highly effective inhibitor of human carbonic anhydrase I (hCA I), while 2-amino-4-(4-bromophenyl)thiazole (B182969) showed strong inhibition against human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov Cholinesterases like AChE and BChE are important targets in neurodegenerative diseases. nih.gov

In another area, novel 6-isothiazol-5-ylpyrimidin-4-amine derivatives, which contain a core structure related to aminothiazoles, were designed as fungicides. nih.gov Their mechanism of action was identified as the inhibition of the complex I reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) oxidoreductase, a critical enzyme in the mitochondrial electron transport chain. nih.gov One compound, T23, demonstrated potent inhibition of Rhizoctonia solani complex I NADH oxidoreductase. nih.gov This demonstrates the versatility of the thiazole and isothiazole (B42339) scaffolds in targeting diverse enzyme systems across different biological domains. nih.govnih.gov

Mechanisms of Action and Molecular Interactions of 2 Isopropylthiazol 5 Amine

Identification of Key Molecular Targets

Direct molecular targets of 2-Isopropylthiazol-5-amine have not been definitively identified in publicly available research. However, based on the activities of other substituted 2-aminothiazole (B372263) compounds, potential targets can be inferred. The 2-aminothiazole scaffold is a common feature in molecules designed to interact with a range of biological targets. For instance, various 2-aminothiazole derivatives have been investigated for their roles as inhibitors of enzymes such as kinases and as modulators of protein-protein interactions. nih.gov The specific nature of the substituent at the 2-position, in this case, an isopropyl group, would play a crucial role in determining the binding affinity and selectivity for any particular target.

Elucidation of Cellular and Biochemical Pathways Affected

The therapeutic and biological activities of chemical compounds are a result of their influence on specific cellular and biochemical pathways. For 2-aminothiazole derivatives, several key pathways have been identified as being modulated by these types of molecules.

A significant area of investigation for 2-aminothiazole derivatives is their anti-inflammatory potential. researchgate.netsphinxsai.com Research has shown that certain 2-amino-1,3-thiazoles can suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in response to inflammatory stimuli like lipopolysaccharide (LPS). researchgate.net The inhibition of these cytokines is a key mechanism for controlling inflammatory responses. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the expression of many pro-inflammatory genes, including those for TNF-α and IL-6. nih.gov Some thiazole (B1198619) derivatives have been found to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. nih.govnih.gov

A study on a series of 2-alkylaminothiazoles demonstrated their ability to reduce LPS-induced production of IL-1β and TNF-α in microglial cells. researchgate.net While this compound was not specifically included in this study, the data for other 2-alkylaminothiazoles, such as those with cyclopropyl (B3062369) and cyclopentyl groups, suggest that the alkyl substituent at the 2-position influences the inhibitory activity.

Table 1: Effect of Selected 2-Alkylaminothiazole Derivatives on LPS-Induced Pro-inflammatory Cytokine Production researchgate.net

| Compound (R Group) | IL-1β Inhibition (%) | TNF-α Inhibition (%) |

| Cyclopropyl | 89 | 94 |

| Cyclopentyl | 88 | 105 |

| Cyclohexyl | 53 | 87 |

| Cycloheptyl | 40 | 78 |

| Cyclooctyl | 43 | 86 |

This table is illustrative and based on data for other 2-alkylaminothiazoles, as specific data for this compound was not available in the cited source.

Phase II detoxification enzymes play a crucial role in protecting cells from xenobiotics and oxidative stress by converting them into more water-soluble and readily excretable forms. upol.czlongdom.org The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key mechanism for inducing the expression of these enzymes. nih.govnih.gov Some heterocyclic compounds have been shown to activate the Nrf2 pathway, leading to an enhanced antioxidant response. mdpi.com While there is no direct evidence linking this compound to the induction of Phase II enzymes, the potential for thiazole-containing compounds to modulate this pathway is an area of interest for their cytoprotective effects.

The 2-aminothiazole scaffold is present in a number of compounds with antimicrobial and antiparasitic properties. The mechanism of action in these contexts can involve the disruption of essential cellular processes in the pathogen. For instance, some compounds interfere with microbial growth by inhibiting key enzymes or disrupting cellular membranes. While the specific impact of this compound on microbial or parasitic processes like lysosomal homeostasis has not been reported, the general activity of the 2-aminothiazole class suggests this as a potential area for investigation.

Role in Protein-Ligand Interactions and Binding Site Analysis

The biological activity of any compound is fundamentally dependent on its interaction with specific proteins. The analysis of protein-ligand interactions and the characterization of binding sites are crucial for understanding the mechanism of action at a molecular level. For this compound, such detailed structural biology studies are not currently available in the public domain. The isopropyl group at the 2-position and the amine group at the 5-position of the thiazole ring would be the primary determinants of its binding orientation and affinity within a protein's binding pocket. Computational modeling and experimental techniques like X-ray crystallography would be necessary to elucidate these specific interactions.

Structure Activity Relationship Sar Studies for 2 Isopropylthiazol 5 Amine Analogues

Influence of Structural Modifications on Biological Potency and Selectivity

The biological potency and selectivity of 2-isopropylthiazol-5-amine analogues are highly dependent on the nature and position of various substituents on the thiazole (B1198619) ring and the 5-amino group. mdpi.com Modifications at these positions can significantly alter the compound's interaction with biological targets, leading to enhanced or diminished activity.

The isopropyl group at the C2 position of the thiazole ring is a key feature. Its size, shape, and lipophilicity contribute to the binding affinity of the molecule to its target. Alterations to this group, such as replacement with smaller or larger alkyl groups, or the introduction of cyclic moieties, can modulate potency. For instance, in a series of related N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, lipophilic substituents such as an isopropyl group led to high-affinity agonism at the 5-HT7 receptor. ebi.ac.uk

Substitutions on the 5-amino group also play a pivotal role in determining biological activity. Acylation or alkylation of this amino group can lead to derivatives with a wide range of pharmacological effects. For example, the synthesis of 2-aminothiazole (B372263) sulfonamides through a two-step process involving sulfonylation and amino group alkylation has been shown to enhance their potency and bioavailability. nih.govresearchgate.net

The following interactive table summarizes the general effects of structural modifications on the biological activity of 2-aminothiazole analogues:

| Position of Modification | Type of Modification | General Effect on Biological Activity |

| C2-Alkyl Group | Variation in size and lipophilicity | Modulates binding affinity and potency. |

| C5-Amino Group | Acylation, Alkylation, Sulfonylation | Can significantly enhance potency and bioavailability. |

| C4-Position | Introduction of various substituents | Influences electronic properties and molecular conformation, impacting activity. |

Elucidation of Essential Pharmacophoric Features

The 2-aminothiazole scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its role in a multitude of biologically active compounds. mdpi.comnih.gov For this compound and its analogues, the essential pharmacophoric features can be broken down into three key components:

The Thiazole Ring: This five-membered heterocycle, containing both sulfur and nitrogen atoms, serves as a rigid core that correctly orients the other functional groups for optimal interaction with the biological target. The aromatic nature of the thiazole ring also allows for potential π-π stacking interactions with aromatic amino acid residues in a protein's active site.

The 2-Isopropyl Group: This lipophilic group is crucial for establishing van der Waals interactions within the binding pocket of a target protein. Its specific size and shape can contribute to the selectivity of the compound for a particular target over others.

The 5-Amino Group: This functional group can act as a hydrogen bond donor and/or acceptor, forming critical interactions with the target protein. It also provides a convenient point for chemical modification to fine-tune the compound's physicochemical properties and biological activity.

The combination of these features creates a unique three-dimensional arrangement of atoms and functional groups that is recognized by a specific biological target, leading to a pharmacological response.

Stereochemical Considerations in Biological Activity

While specific studies on the stereochemistry of this compound analogues are not extensively detailed in the provided search results, the principles of stereochemistry in drug action are universally applicable. nih.govunimi.it If a chiral center is introduced into the molecule, for instance, through modification of the isopropyl group or by adding a chiral substituent to the 5-amino group, it is highly probable that the resulting enantiomers or diastereomers will exhibit different biological activities.

Chiral compounds are often biosynthesized in an enantiomerically pure form, and stereochemistry plays a critical role in their biological activity. nih.govunimi.it This is because biological macromolecules, such as enzymes and receptors, are themselves chiral. Consequently, the different stereoisomers of a drug molecule can interact with a biological target in distinct ways, leading to variations in potency, efficacy, and even the type of pharmacological effect.

For example, studies on other chiral molecules have shown that stereochemistry can affect target binding, metabolism, and distribution. unimi.it Therefore, if chiral analogues of this compound were to be synthesized, it would be essential to separate and evaluate the individual stereoisomers to fully understand their pharmacological profiles. Molecular modeling can also shed light on the structural and stereochemical requirements for efficient interaction with a biological target. nih.govunimi.it

Comparative Analysis with Other Thiazole-Containing Bioactive Compounds

The 2-aminothiazole moiety is a privileged scaffold found in a wide array of bioactive compounds, and a comparative analysis helps to understand the unique contribution of the 2-isopropyl-5-amino substitution pattern. researchgate.net

Compared to other substituted thiazoles, such as 4-(thiazol-5-yl)benzoic acid derivatives which are potent protein kinase CK2 inhibitors, the 2-amino group in this compound provides a key interaction point that can be crucial for a different set of biological targets. nih.gov The presence and position of the amino group significantly alter the electronic distribution and hydrogen bonding capabilities of the molecule.

When compared to thiazole derivatives with different substituents at the C2 position, the isopropyl group offers a specific balance of size and lipophilicity. For instance, replacing the isopropyl group with a larger aromatic ring system can lead to compounds with entirely different biological activities due to the introduction of potential π-stacking interactions.

Furthermore, the isosteric replacement of the 2-aminothiazole with a 2-aminooxazole has been investigated to improve physicochemical and antimicrobial properties. researchgate.net This highlights the importance of the sulfur atom in the thiazole ring for specific biological activities, as its replacement with oxygen can modulate the compound's profile.

Medicinal Chemistry and Drug Discovery Prospects of 2 Isopropylthiazol 5 Amine

Role as a Lead Compound for Therapeutic Development

The 2-aminothiazole (B372263) moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. nih.govmdpi.com The specific compound, 2-Isopropylthiazol-5-amine, serves as a valuable starting point, or lead compound, for the development of new therapeutic agents. Its structural simplicity, combined with the synthetic tractability of the 2-aminothiazole ring, allows for systematic modifications to explore and optimize interactions with various biological targets.

The therapeutic potential of the 2-aminothiazole scaffold is broad, with derivatives showing promise in a range of diseases. Notably, this class of compounds has been extensively investigated for applications in oncology. For instance, Dasatinib, a potent anticancer agent, features a 2-aminothiazole core, highlighting the significance of this scaffold in the development of kinase inhibitors. nih.govnih.gov Research into 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of Dasatinib, has revealed compounds with significant antiproliferative potency against human leukemia cells. nih.gov

Furthermore, derivatives of the 2-aminothiazole scaffold have been explored as inhibitors of phosphodiesterase type 5 (PDE5) and as anti-inflammatory agents through the inhibition of COX-1/COX-2 enzymes. researchgate.net The versatility of the 2-aminothiazole nucleus allows for the generation of diverse chemical libraries, increasing the probability of identifying novel drug candidates for a wide array of therapeutic targets. The isopropyl group at the 2-position and the amine group at the 5-position of this compound provide key anchor points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the refinement of pharmacological properties.

Strategies for Optimizing Pharmacological Profiles

The optimization of a lead compound like this compound into a viable drug candidate involves a multifaceted approach aimed at enhancing its potency, selectivity, and pharmacokinetic properties. Medicinal chemists employ various strategies to fine-tune the molecule's interaction with its biological target while improving its absorption, distribution, metabolism, and excretion (ADME) profile.

One common strategy involves the modification of the substituent at the 2-position of the thiazole (B1198619) ring. While the parent compound features an isopropyl group, altering the size, lipophilicity, and electronic properties of this substituent can significantly impact biological activity. For example, in the development of certain anticancer agents, the introduction of specific aromatic or heterocyclic rings at this position has been shown to enhance potency.

Another key area for optimization is the amine group at the 5-position. This functional group can be acylated, alkylated, or incorporated into larger, more complex substituents to probe interactions with the target protein. For instance, the synthesis of amide derivatives from the 5-amino group has been a successful strategy in developing potent therapeutic agents. nih.gov The nature of the acyl group can be systematically varied to explore the SAR and improve target engagement.

The following table outlines potential optimization strategies based on the this compound scaffold:

| Modification Site | Strategy | Goal | Potential Impact |

| 2-Isopropyl Group | Bioisosteric Replacement | Improve potency, selectivity, or metabolic stability | Altered binding affinity and pharmacokinetic profile |

| Introduction of Polar Groups | Enhance solubility and reduce off-target effects | Improved ADME properties | |

| 5-Amino Group | Acylation with diverse carboxylic acids | Explore new binding interactions | Enhanced potency and target selectivity |

| Reductive Amination | Introduce diverse alkyl substituents | Modulate basicity and lipophilicity | |

| Thiazole Ring | Substitution at the 4-position | Modulate electronic properties and steric hindrance | Fine-tuning of biological activity |

Future Directions in Drug Design and Development Based on the this compound Scaffold

The this compound scaffold continues to be a promising starting point for the discovery of novel therapeutic agents. Future drug design and development efforts are likely to focus on several key areas, leveraging our growing understanding of disease biology and advancements in drug discovery technologies.

A significant future direction lies in the application of this scaffold to novel and challenging therapeutic targets. While 2-aminothiazoles have been extensively explored as kinase inhibitors, their potential to modulate other enzyme families and receptor classes remains an active area of research. The development of derivatives targeting protein-protein interactions, epigenetic targets, and orphan receptors represents a promising avenue for innovation.

Furthermore, the integration of computational and structure-based drug design methods will play an increasingly important role in guiding the design of new analogs. Molecular docking and dynamic simulations can provide valuable insights into the binding modes of this compound derivatives, enabling the rational design of compounds with improved affinity and selectivity. nih.gov These in silico approaches can help prioritize synthetic targets and accelerate the drug discovery process.

The table below summarizes potential future research directions for the this compound scaffold:

| Research Area | Focus | Potential Therapeutic Applications |

| Novel Target Identification | Exploring the activity of derivatives against emerging therapeutic targets. | Neurodegenerative diseases, metabolic disorders, infectious diseases. |

| Structure-Based Drug Design | Utilizing computational methods to design next-generation inhibitors with high potency and selectivity. | Precision oncology, targeted therapies. |

| Fragment-Based Drug Discovery | Using the this compound scaffold as a core fragment for building novel drug candidates. | Diverse therapeutic areas. |

| Bioconjugation and Prodrugs | Developing targeted delivery strategies to improve the safety and efficacy of potent analogs. | Cancer chemotherapy, anti-inflammatory treatments. |

Broader Research Applications of 2 Isopropylthiazol 5 Amine

Utility as a Synthetic Intermediate and Building Block in Organic Chemistry

2-Isopropylthiazol-5-amine serves as a valuable building block in organic synthesis, offering multiple reactive sites for molecular elaboration. The primary amine group at the 5-position is a key functional handle for a variety of chemical transformations.

The synthesis of thiazole (B1198619) derivatives often employs the Hantzsch thiazole synthesis , a well-established method involving the reaction of a thioamide with an α-haloketone. chemhelpasap.comsynarchive.com In a potential synthetic route to this compound, isobutyramide (B147143) would first be converted to its corresponding thioamide, 2-methylpropanethioamide (B17427) (isothiobutyramide). This thioamide could then be reacted with a suitable α-halocarbonyl compound that would introduce the amine functionality at the 5-position after cyclization and subsequent chemical modification.

The reactivity of the thiazole ring and its substituents dictates its utility as a synthetic intermediate. The lone pair of electrons on the nitrogen atom in the thiazole ring makes it basic, readily undergoing protonation at the N3 position. pharmaguideline.com The C2 position is generally electron-deficient and susceptible to deprotonation by strong bases, creating a nucleophilic center for reaction with various electrophiles. pharmaguideline.com However, in this compound, the C2 position is already substituted. The primary amine group at the C5 position is a potent nucleophile and can undergo a wide range of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to introduce diverse functionalities and build more complex molecular architectures. mdpi.com

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various nucleophilic substitution reactions (Sandmeyer-type reactions) to introduce a wide array of functional groups. nih.gov

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases), which are versatile intermediates for the synthesis of other heterocyclic systems. scispace.com

These transformations highlight the potential of this compound as a versatile scaffold for combinatorial chemistry and the synthesis of libraries of compounds for screening in drug discovery and materials science.

Potential Applications in Agricultural Chemistry

The thiazole nucleus is a common structural feature in many commercially significant fungicides. wikipedia.org Compounds such as Thifluzamide, Tricyclazole, and Thiabendazole are used to control a variety of agricultural pests. wikipedia.org The biological activity of these compounds is often linked to the specific substitution pattern on the thiazole ring.

While direct studies on the fungicidal activity of this compound are not extensively documented in publicly available literature, the structure-activity relationships of related thiazole derivatives provide insights into its potential applications. The presence of an alkyl group at the C2 position and an amino group at the C5 position can influence the molecule's lipophilicity, electronic properties, and ability to interact with biological targets in pathogenic fungi.

Given the established importance of the thiazole scaffold in agrochemicals, this compound represents a promising lead structure for the development of novel fungicides. Further research involving the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of new and effective crop protection agents.

Q & A

Q. What are the common synthetic routes for 2-Isopropylthiazol-5-amine, and what factors influence reaction efficiency?

The synthesis of this compound can be adapted from methods used for structurally analogous thiazole derivatives. A viable approach involves:

- Thiazole ring formation : Cyclocondensation of thiourea with α-haloketones or α-halocarboxylic acid derivatives.

- Isopropyl introduction : Use of alkylation reagents (e.g., isopropyl iodide) under basic conditions (e.g., triethylamine) for substituent functionalization .

Key factors affecting efficiency include reaction temperature (lower temperatures for stability), solvent polarity (acetonitrile or methanol), and catalyst choice (e.g., NaHCO₃ for mild base conditions) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers focus on?

- ¹H/¹³C NMR :

- IR Spectroscopy : N-H stretching (3200–3400 cm⁻¹) and C=S/C-N vibrations (600–800 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak (e.g., m/z ≈ 157 for C₆H₁₀N₂S) and fragmentation patterns (e.g., loss of isopropyl group) .

Q. What are the typical reaction pathways for functionalizing this compound?

- Substitution : React with alkyl halides or acyl chlorides to modify the amine group (e.g., N-alkylation or acylation).

- Oxidation/Reduction : Controlled oxidation (KMnO₄) or reduction (NaBH₄) to generate derivatives like sulfoxides or saturated thiazolidines .

- Cross-coupling : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the thiazole C4/C5 positions .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multistep syntheses?

- Design of Experiments (DoE) : Use factorial design to assess variables (temperature, solvent, stoichiometry). For example, optimize alkylation step by testing isopropyl iodide equivalents (1.2–2.0 eq) and reaction time (6–24 hrs) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .

Q. How can contradictions in NMR data for this compound derivatives be resolved?

- 2D NMR Techniques : Use HSQC to correlate ambiguous proton-carbon signals and NOESY to confirm spatial proximity of substituents (e.g., isopropyl group orientation) .

- Computational Validation : Compare experimental ¹³C shifts with density functional theory (DFT)-calculated values for structural verification .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound derivatives?

- Pharmacophore Modeling : Identify critical moieties (e.g., thiazole ring, isopropyl group) using software like Schrödinger’s Phase.

- In Vitro Assays : Test antimicrobial activity (MIC against E. coli, S. aureus) and anti-inflammatory properties (COX-2 inhibition) to correlate substituent effects with bioactivity .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Q. How can researchers address inconsistencies in biological activity data across studies?

- Meta-Analysis : Compare datasets using standardized protocols (e.g., OECD guidelines for cytotoxicity assays).

- Dose-Response Curves : Re-evaluate IC₅₀ values under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .

Methodological Tables

Q. Table 1: Key Spectral Data for this compound

| Technique | Key Signals/Markers | Reference |

|---|---|---|

| ¹H NMR (300 MHz, DMSO-d₆) | δ 5.2 (s, 2H, NH₂), δ 2.9 (m, 1H, CH), δ 1.3 (d, 6H, CH₃) | |

| IR (KBr) | 3350 cm⁻¹ (N-H), 690 cm⁻¹ (C-S) | |